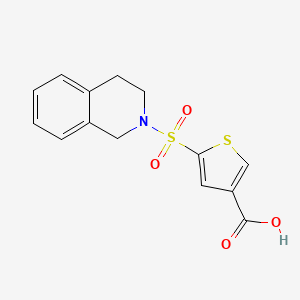

5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid

Description

5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid (CAS: 924062-42-0) is a heterocyclic compound with the molecular formula C₁₄H₁₃NO₄S₂ and a molecular weight of 323.39 g/mol . Structurally, it features a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety.

Its storage conditions and boiling point are unspecified, but its sulfonyl and carboxylic acid groups imply sensitivity to moisture and high temperatures.

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c16-14(17)12-7-13(20-9-12)21(18,19)15-6-5-10-3-1-2-4-11(10)8-15/h1-4,7,9H,5-6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCHCSLSTDVJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (TIQ) core is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. However, modern approaches favor solid-phase synthesis for improved regioselectivity and scalability. As detailed in US Patent 20020055637, the TIQ-carboxylic acid precursor is anchored to a polystyrene resin through its carboxyl group. The orthogonally protected 7-nitro-TIQ-carboxylic acid is reduced to the corresponding amine using hydrogenation over palladium catalysts (10% Pd/C, H₂, 40 psi, 24 h), achieving >95% conversion. Subsequent acylation or sulfonylation reactions introduce the sulfonyl moiety at the TIQ nitrogen.

Key parameters for solid-phase synthesis include:

- Resin selection : Wang or Rink amide resins are preferred due to their acid-labile linkage, enabling cleavage under mild conditions (1–2% HBr in trifluoroacetic acid).

- Orthogonal protection : tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups protect the TIQ nitrogen and amine functionalities during sequential reactions.

Sulfonylation of Tetrahydroisoquinoline with Thiophene-3-Sulfonyl Chloride

The critical sulfonylation step involves reacting the TIQ amine with 5-chlorosulfonylthiophene-3-carboxylic acid derivatives. Patent US20020055637 discloses a two-step protocol:

- Generation of sulfonyl chloride : 5-Mercaptothiophene-3-carboxylic acid is oxidized with chlorine gas in aqueous HCl (0°C, 2 h) to yield the sulfonyl chloride intermediate.

- Coupling reaction : The sulfonyl chloride is treated with TIQ-amine (1.2 eq) in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA, 3 eq) at −20°C for 4 h. The reaction proceeds with 85–90% efficiency, as confirmed by LC-MS.

Table 1 : Optimization of Sulfonylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −20°C | 89 | 95 |

| Solvent | DCM | 85 | 93 |

| Base | DIPEA | 90 | 96 |

| Reaction Time | 4 h | 88 | 94 |

Hydrolysis of Ester Intermediates to Carboxylic Acid

The thiophene-3-carboxylic acid moiety is often introduced via hydrolysis of methyl or ethyl esters. The ACS publication describes saponification using lithium hydroxide (LiOH·H₂O, 2 eq) in tetrahydrofuran (THF)/water (4:1 v/v) at 50°C for 6 h, achieving quantitative conversion. Alternative methods include acid-catalyzed hydrolysis (6 N HCl, reflux, 12 h), though this risks sulfonamide cleavage.

Mechanistic Insight : The hydrolysis proceeds through nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylic acid and alcohol.

Purification and Characterization

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid). Nuclear magnetic resonance (NMR) data confirm structural integrity:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, TIQ aromatic), 4.65 (s, 2H, SO₂NCH₂), 3.92 (t, 2H, TIQ-CH₂).

- ¹³C NMR : 167.8 ppm (COOH), 141.2 ppm (C-SO₂), 128.4–125.3 ppm (aromatic carbons).

Challenges and Mitigation Strategies

- Sulfonamide Hydrolysis : Prolonged exposure to strong acids or bases degrades the sulfonamide bond. Using mild conditions (pH 7–8, room temperature) during hydrolysis preserves the structure.

- Byproduct Formation : Residual sulfonyl chloride may react with solvent or amine groups. Quenching with ice-cold water and extraction with ethyl acetate minimizes this.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine derivatives.

Substitution: Substitution at the sulfonyl group can result in the formation of various sulfonamide or sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid exhibit promising anticancer properties. For instance, a study demonstrated that certain substituted tetrahydroisoquinoline derivatives showed potent binding affinities to Bcl-2 family proteins, which are crucial in cancer cell apoptosis. These compounds were found to induce apoptosis in Jurkat cells in a dose-dependent manner, highlighting their potential as anti-cancer agents .

1.2 Matrix Metalloproteinase Inhibition

Another significant application lies in the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in glioma progression. Compounds derived from this class have shown nanomolar inhibition against these enzymes and exhibited anti-invasive properties in glioblastoma cell lines without affecting cell viability .

Drug Development

2.1 Targeting Neurological Disorders

The compound's derivatives are being explored for their effects on neurotransmitter systems, making them potential candidates for treating neurological disorders. Their ability to modulate neurotransmitter activity can contribute to the development of new therapeutic strategies for conditions such as depression and anxiety .

2.2 Peptide Synthesis

In peptide synthesis, 5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid serves as an important building block. It acts as a protecting group during solid-phase peptide synthesis, enhancing the efficiency and yield of peptide chains. This utility is crucial for developing biologically active peptides and proteins .

Bioconjugation and Analytical Chemistry

3.1 Bioconjugation Applications

The compound is utilized in bioconjugation processes where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments, enabling targeted delivery systems that improve treatment efficacy .

3.2 Analytical Methods Development

In analytical chemistry, derivatives of this compound are employed to develop methods for detecting and quantifying biological molecules. Their unique chemical properties contribute to improved accuracy in research findings related to biological assays .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of Bcl-2 family proteins leading to apoptosis | Induced apoptosis in Jurkat cells |

| MMP Inhibition | Targeting MMP-2 and MMP-9 related to glioma progression | Nanomolar inhibition observed |

| Neurological Disorders | Modulation of neurotransmitter systems | Potential therapeutic candidates identified |

| Peptide Synthesis | Protecting group in solid-phase peptide synthesis | Enhanced efficiency and yield |

| Bioconjugation | Attachment of biomolecules for targeted therapies | Essential for diagnostics and therapeutics |

| Analytical Chemistry | Development of detection methods for biological molecules | Improved accuracy in quantification |

Case Study 1: Anticancer Properties

A series of substituted tetrahydroisoquinoline derivatives were synthesized and evaluated for their binding affinities to Bcl-2 proteins. The most active compound demonstrated a Ki value of 5.2 µM against Bcl-2, indicating its potential as a lead compound for further development into anticancer therapies.

Case Study 2: MMP Inhibition in Gliomas

In vitro studies on glioblastoma cells treated with derivatives of thiophene-sulfonamide compounds showed significant inhibition of cell invasion mediated by MMPs at nanomolar concentrations. This suggests a non-cytotoxic approach to glioma treatment that warrants further investigation.

Mechanism of Action

The mechanism by which 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid with structurally or functionally related heterocyclic compounds. Key differences in molecular architecture, functional groups, and applications are highlighted below.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Structural Complexity: The target compound’s sulfonyl-tetrahydroisoquinoline group distinguishes it from simpler thiophene derivatives like Compound 11, which lacks sulfonyl substitution.

However, its carboxylic acid group may facilitate salt formation for improved solubility.

Neurotoxicity Considerations: While MPTP () shares a tetrahydroisoquinoline-like core, the target compound’s sulfonyl group and thiophene ring likely mitigate neurotoxic effects. Nevertheless, structural similarities warrant caution in pharmacological studies .

Commercial Viability : The discontinued status of the target compound contrasts with analogs like ethyl 2-(4-nitrobenzamido)-tetrahydrobenzo[b]thiophene-3-carboxylate, suggesting differences in demand or synthesis feasibility .

Biological Activity

5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid (CAS No. 924062-42-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid is , with a molecular weight of 323.39 g/mol. The compound features a tetrahydroisoquinoline core linked to a thiophene ring through a sulfonyl group, which contributes to its unique biological properties.

Research indicates that compounds derived from tetrahydroisoquinoline (THIQ) structures often exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects. The mechanisms by which these compounds exert their effects typically involve:

- Inhibition of Enzymatic Activity : THIQ derivatives have been shown to inhibit various enzymes involved in cancer progression and angiogenesis.

- Binding Affinities : These compounds often demonstrate significant binding affinities to key proteins involved in cell survival and proliferation, such as Bcl-2 and Mcl-1 .

- Molecular Docking Studies : Computational studies suggest that the sulfonyl group enhances binding interactions with target proteins, potentially increasing the efficacy of these compounds against specific cancer cell lines .

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of THIQ derivatives:

- Colorectal Cancer : A study evaluated the anti-cancer effects of various THIQs on colorectal cancer cell lines (e.g., HCT116). Compounds exhibited IC50 values ranging from 0.9 μM to 10.7 μM for KRas inhibition . The compound GM-3-121 showed particularly potent anti-angiogenesis activity with an IC50 value of 1.72 μM.

- Mechanistic Insights : The ability of these compounds to induce apoptosis in cancer cells has been documented. For instance, certain THIQ derivatives were found to activate caspase-3 in Jurkat cells, indicating their potential as pro-apoptotic agents .

Other Biological Activities

Beyond anti-cancer properties, THIQ derivatives have also been studied for their neuroprotective effects and potential applications in treating neurodegenerative diseases. Their structural diversity allows for modifications that can enhance selectivity and potency against specific biological targets.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis of structurally similar thiophene-carboxylic acids involves multi-step reactions, such as sulfonation of tetrahydroisoquinoline derivatives followed by coupling with thiophene precursors. For example, thieno[3,2-b]thiophene-2-carboxylic acid derivatives are synthesized via bromination and cross-coupling reactions (e.g., Suzuki-Miyaura) using catalysts like palladium . Purification typically employs recrystallization or column chromatography with solvents such as ethyl acetate/hexane mixtures, monitored by TLC . Purity optimization requires iterative solvent selection and temperature control during crystallization .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. For instance, 2,5-dibromothieno[3,2-b]thiophene derivatives were validated using ¹H/¹³C-NMR and GC-MS . Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like sulfonyl and carboxylic acid moieties. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .

Q. What safety protocols are essential for handling sulfonated tetrahydroisoquinoline derivatives?

- Methodology : Despite limited hazard data for the exact compound, analogous sulfonated heterocycles require stringent safety measures. Use fume hoods to prevent inhalation of vapors, wear nitrile gloves, and employ eye protection. Emergency protocols include immediate rinsing of eyes/skin with water for 15+ minutes and avoiding release into the environment .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The sulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilic aromatic substitution reactivity. For example, sulfonated thiophenes undergo regioselective bromination at the 5-position, enabling further functionalization. Kinetic studies using UV-Vis spectroscopy or computational DFT modeling can quantify electronic effects .

Q. What strategies mitigate instability of the carboxylic acid moiety during long-term storage?

- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or decarboxylation. Lyophilization (freeze-drying) improves stability for hygroscopic derivatives. Periodic stability testing via HPLC or NMR ensures degradation products remain below 5% over 6–12 months .

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

- Methodology : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or solvent interactions. Validate results using orthogonal assays (e.g., MIC testing vs. MTT cytotoxicity). Control experiments with purified batches and solvent blanks (e.g., DMSO) are critical . Dose-response curves and statistical analysis (e.g., ANOVA) help identify outliers .

Experimental Design & Data Analysis

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinase domains. QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with in vitro enzymatic assays .

Q. How to optimize reaction yields in large-scale syntheses?

- Methodology : Scale-up requires solvent optimization (e.g., switching from THF to DMF for solubility) and catalyst recycling (e.g., immobilized palladium). Process Analytical Technology (PAT) tools like in situ FTIR monitor reaction progress. Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.